

PF-04217903: A Technical Guide to its c-Met Kinase Inhibition Profile

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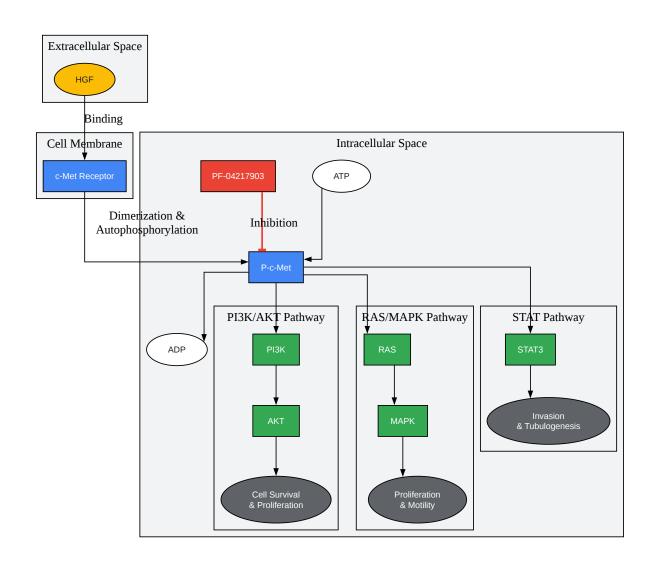
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PF-04217903, a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical factor in the progression, invasion, and metastasis of numerous human cancers.[3][4] PF-04217903 selectively binds to and inhibits c-Met, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.[5] This guide summarizes its binding affinity, presents detailed experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action

PF-04217903 functions as an orally available, ATP-competitive inhibitor of the c-Met kinase.[6] Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This event initiates a cascade of downstream signaling primarily through the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, and motility.[7][8] PF-04217903 targets the ATP-binding pocket of the c-Met kinase, preventing this initial phosphorylation and effectively blocking the entire downstream signaling cascade.[9]





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c-Met signaling and the inhibitory action of PF-04217903.



Quantitative Data Summary

PF-04217903 demonstrates high potency against wild-type c-Met and several oncogenic mutants, with exceptional selectivity over other kinases.

Table 1: Biochemical Binding Affinity and Potency

Target	Assay Type	Value (nM)	Notes
Human c-Met	Ki	4.8[10][11]	ATP-competitive inhibitor. Another source reports 4.5 nM[6].
Wild-Type c-Met	IC50 (Kinase Assay)	4.8[1][12]	-
c-Met-H1094R	IC50 (Kinase Assay)	3.1[1][10][12]	Similar potency to wild-type.
c-Met-R988C	IC50 (Kinase Assay)	6.4[1][10][12]	Similar potency to wild-type.
c-Met-T1010I	IC50 (Kinase Assay)	6.7[1][10][12]	Similar potency to wild-type.

 $\label{eq:c-Met-Y1230C | IC50 (Kinase Assay) | >10,000[1][10][12] | Demonstrates no inhibitory activity.}$

Table 2: Cellular Activity and Functional Inhibition



Cell Line / Model	Cancer Type <i>l</i> Context	Assay	IC50 (nM)
A549	Lung Carcinoma	c-Met Phosphorylation	4.8[12]
HUVEC	Endothelial Cells	HGF-stimulated c-Met Phosphorylation	4.6[6]
GTL-16	Gastric Carcinoma	Cell Proliferation	12[1][9][10]
NCI-H1993	NSCLC	Cell Proliferation	30[1][9][10]
LXFA 526L	Lung Adenocarcinoma	Clonogenic Growth	16[12]
LXFA 1647L	Lung Adenocarcinoma	Clonogenic Growth	13[12]
GTL-16	Gastric Carcinoma	Apoptosis (Caspase 3/7)	31[10][11]
HUVEC	Endothelial Cells	Cell Survival	12[6]
HUVEC	Endothelial Cells	Matrigel Invasion	7.3[6]

| NCI-H441 / HT29 | Lung / Colon Carcinoma | Cell Migration & Invasion | 7 - 12.5[10][11] |

Experimental Protocols

Detailed methodologies for key assays used to characterize PF-04217903 are provided below.

Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of PF-04217903 on the enzymatic activity of purified c-Met kinase.

- Principle: The assay measures the amount of ADP produced from the kinase reaction where c-Met phosphorylates a substrate using ATP. A detection reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that correlates with kinase activity.[13]
- Materials:



- Recombinant c-Met kinase (e.g., amino acids 956-1390).[14][15]
- Kinase Buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[13]
- Poly(Glu, Tyr) 4:1 peptide substrate.[14]
- ATP.
- PF-04217903 serial dilutions.
- ADP-Glo™ Kinase Assay kit (or similar).[14][16]
- White opaque 96-well or 384-well plates.

Procedure:

- Add kinase buffer, purified c-Met enzyme, and specified concentrations of PF-04217903 to the wells of the plate.
- Incubate for 30 minutes at room temperature to allow compound binding.[16]
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate for 60 minutes at room temperature or 30°C.[13][14]
- Stop the reaction by adding ADP-Glo[™] Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate for 30-60 minutes.[13][16]
- Measure luminescence using a microplate reader.
- Calculate IC50 values by plotting the dose-response curve of luminescence versus inhibitor concentration.

Cellular c-Met Phosphorylation ELISA



This cell-based assay measures the ability of PF-04217903 to inhibit c-Met autophosphorylation within a cellular context.

Principle: A sandwich ELISA is used to capture total c-Met protein from cell lysates, and a
detection antibody specific for phosphorylated tyrosine residues quantifies the level of c-Met
activation.[12]

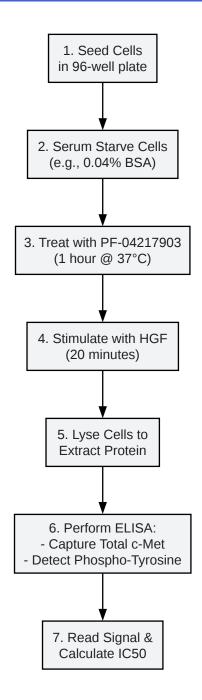
Procedure:

- Cell Seeding: Seed tumor cells (e.g., A549) in 96-well plates and incubate overnight to allow attachment.[12][17]
- Serum Starvation: Replace growth medium with serum-free medium (e.g., containing 0.04% BSA) and incubate.[17]
- Inhibitor Treatment: Add serial dilutions of PF-04217903 to the wells and incubate for 1 hour at 37°C.[1][17]
- Ligand Stimulation: Add HGF (e.g., 40 ng/mL) to stimulate c-Met phosphorylation and incubate for 20 minutes.[1][12]
- Cell Lysis: Wash cells with supplemented HBSS and add lysis buffer to generate protein lysates.[12]

ELISA:

- Incubate lysates overnight at 4°C in plates pre-coated with a c-Met capture antibody.[12]
- Wash the plates and add a detection antibody specific for phosphotyrosine residues.
- Add a secondary HRP-conjugated antibody, followed by a substrate to generate a colorimetric or chemiluminescent signal.
- Read the signal on a microplate reader and calculate IC50 values.





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Workflow for the Cellular c-Met Phosphorylation ELISA.

Cell Proliferation Assay

This assay determines the effect of PF-04217903 on the growth and viability of cancer cell lines.

Foundational & Exploratory



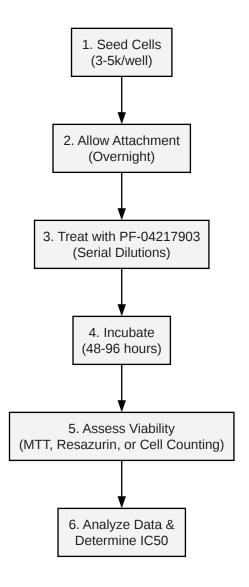


 Principle: Cells are treated with the inhibitor over several days. The number of viable cells is then quantified using methods that measure metabolic activity (MTT, Resazurin) or by direct cell counting.[9][12]

Procedure:

- Cell Seeding: Seed cells (e.g., GTL-16, NCI-H1993) at a low density (3,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.[9][17]
- Treatment: Replace the medium with fresh medium containing serial dilutions of PF-04217903. Include vehicle (DMSO) and untreated controls.
- Incubation: Incubate the plates for 48 to 96 hours at 37°C in a 5% CO₂ incubator.[9][10]
 [12]
- Viability Assessment:
 - MTT/Resazurin: Add the respective reagent to each well, incubate for 1-4 hours, and measure absorbance or fluorescence with a microplate reader.[9]
 - Coulter Counter: Trypsinize and count the cells from each well directly.[12][18]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.





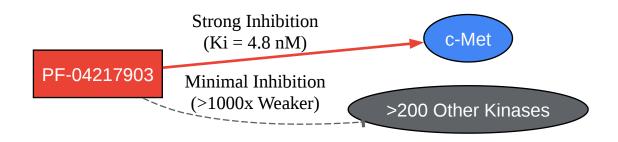
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Workflow for a Cell Proliferation Assay.

Selectivity Profile

A key feature of PF-04217903 is its exceptional selectivity. It has been shown to be over 1,000-fold more selective for c-Met compared to a broad panel of more than 200 other kinases.[10] [12] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the c-Met pathway and a promising candidate for targeted therapy.[2] [6]





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High selectivity of PF-04217903 for c-Met over other kinases.

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References

- 1. benchchem.com [benchchem.com]
- 2. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. c-MET [stage.abbviescience.com]
- 8. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]



- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. abmole.com [abmole.com]
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